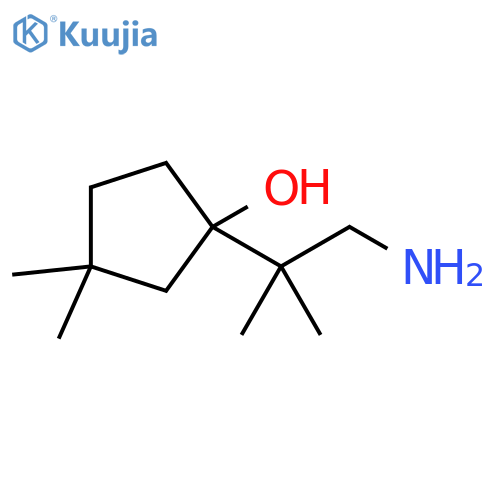Cas no 1538760-35-8 (Cyclopentanol, 1-(2-amino-1,1-dimethylethyl)-3,3-dimethyl-)

1538760-35-8 structure
商品名:Cyclopentanol, 1-(2-amino-1,1-dimethylethyl)-3,3-dimethyl-
CAS番号:1538760-35-8
MF:C11H23NO
メガワット:185.306423425674
CID:5283950
Cyclopentanol, 1-(2-amino-1,1-dimethylethyl)-3,3-dimethyl- 化学的及び物理的性質
名前と識別子
-
- Cyclopentanol, 1-(2-amino-1,1-dimethylethyl)-3,3-dimethyl-
-
- インチ: 1S/C11H23NO/c1-9(2)5-6-11(13,7-9)10(3,4)8-12/h13H,5-8,12H2,1-4H3
- InChIKey: AXEBCGJXEVOSKM-UHFFFAOYSA-N
- ほほえんだ: C1(C(C)(C)CN)(O)CCC(C)(C)C1
Cyclopentanol, 1-(2-amino-1,1-dimethylethyl)-3,3-dimethyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-682709-10.0g |
1-(1-amino-2-methylpropan-2-yl)-3,3-dimethylcyclopentan-1-ol |
1538760-35-8 | 10.0g |
$4360.0 | 2023-03-11 | ||
| Enamine | EN300-682709-0.5g |
1-(1-amino-2-methylpropan-2-yl)-3,3-dimethylcyclopentan-1-ol |
1538760-35-8 | 0.5g |
$974.0 | 2023-03-11 | ||
| Enamine | EN300-682709-0.25g |
1-(1-amino-2-methylpropan-2-yl)-3,3-dimethylcyclopentan-1-ol |
1538760-35-8 | 0.25g |
$933.0 | 2023-03-11 | ||
| Enamine | EN300-682709-0.1g |
1-(1-amino-2-methylpropan-2-yl)-3,3-dimethylcyclopentan-1-ol |
1538760-35-8 | 0.1g |
$892.0 | 2023-03-11 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01072168-1g |
1-(1-Amino-2-methylpropan-2-yl)-3,3-dimethylcyclopentan-1-ol |
1538760-35-8 | 95% | 1g |
¥4991.0 | 2023-04-10 | |
| Enamine | EN300-682709-5.0g |
1-(1-amino-2-methylpropan-2-yl)-3,3-dimethylcyclopentan-1-ol |
1538760-35-8 | 5.0g |
$2940.0 | 2023-03-11 | ||
| Enamine | EN300-682709-0.05g |
1-(1-amino-2-methylpropan-2-yl)-3,3-dimethylcyclopentan-1-ol |
1538760-35-8 | 0.05g |
$851.0 | 2023-03-11 | ||
| Enamine | EN300-682709-1.0g |
1-(1-amino-2-methylpropan-2-yl)-3,3-dimethylcyclopentan-1-ol |
1538760-35-8 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-682709-2.5g |
1-(1-amino-2-methylpropan-2-yl)-3,3-dimethylcyclopentan-1-ol |
1538760-35-8 | 2.5g |
$1988.0 | 2023-03-11 |
Cyclopentanol, 1-(2-amino-1,1-dimethylethyl)-3,3-dimethyl- 関連文献
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
1538760-35-8 (Cyclopentanol, 1-(2-amino-1,1-dimethylethyl)-3,3-dimethyl-) 関連製品
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
